molecular formula C20H22N2O2S B3203157 (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile CAS No. 1021228-54-5

(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile

Cat. No.: B3203157
CAS No.: 1021228-54-5
M. Wt: 354.5 g/mol
InChI Key: YWBIETVCZNTMHL-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiazole ring, a cyclopropyl group, and a phenyl ring substituted with ethoxy and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Acrylonitrile Formation: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Substitution on the Phenyl Ring: The ethoxy and isopropoxy groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the thiazole ring and the acrylonitrile moiety suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential interactions with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-methylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
  • (E)-2-(4-ethylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
  • (E)-2-(4-phenylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile

Uniqueness

The uniqueness of (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-4-23-19-10-14(5-8-18(19)24-13(2)3)9-16(11-21)20-22-17(12-25-20)15-6-7-15/h5,8-10,12-13,15H,4,6-7H2,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBIETVCZNTMHL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3CC3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3CC3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
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(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
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(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile

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